molecular formula C13H15N3O3S2 B11005961 Ethyl (2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11005961
M. Wt: 325.4 g/mol
InChI Key: DPXYBWXUXXXLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound featuring a thiazole ring structure. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring.

Preparation Methods

The synthesis of Ethyl (2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl (2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity. This binding can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl (2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C13H15N3O3S2

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl 2-[2-[(2,5-dimethyl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C13H15N3O3S2/c1-4-19-10(17)5-9-6-20-13(15-9)16-12(18)11-7(2)21-8(3)14-11/h6H,4-5H2,1-3H3,(H,15,16,18)

InChI Key

DPXYBWXUXXXLLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.